4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a pyrrol ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: Starting from 4-chlorobenzoic acid, esterification with methanol followed by hydrazination, salt formation, and cyclization yields 5-(4-chlorophenyl)-1,3-thiazole-2-thiol.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting appropriate nitriles with hydrazine derivatives under acidic conditions.
Formation of the Pyrrol Ring: The pyrrol ring is formed through a cyclization reaction involving the thiazole and oxadiazole intermediates under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole or oxadiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1,3-thiazole-2-thiol: Shares the thiazole ring but lacks the oxadiazole and pyrrol rings.
3-(4-chlorophenyl)-5-(1,3,4-oxadiazol-2-yl)-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the thiazole and pyrrol rings.
Uniqueness
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H16ClN5O2S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H16ClN5O2S/c1-10-21-15(26-23-10)6-7-24-8-14(25)16(17(24)20)18-22-13(9-27-18)11-2-4-12(19)5-3-11/h2-5,9,20,25H,6-8H2,1H3 |
InChI Key |
DIWJSFSUQQZUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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